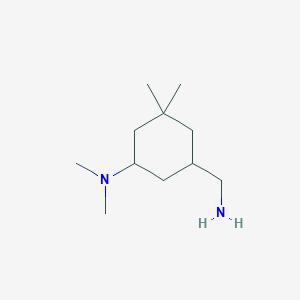
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine typically involves the reaction of a suitable precursor with an aminating agent. One common method is the reductive amination of a ketone precursor using ammonia or an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst. The reaction conditions often include mild temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems allows for large-scale production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as alkoxides, and conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different ring structure.
2,5-bis(aminomethyl)furan: Another compound with two aminomethyl groups and a furan ring.
Uniqueness
5-(Aminomethyl)-N,N,3,3-tetramethylcyclohexanamine is unique due to its cyclohexane ring with multiple methyl substitutions, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H24N2 |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
5-(aminomethyl)-N,N,3,3-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2)6-9(8-12)5-10(7-11)13(3)4/h9-10H,5-8,12H2,1-4H3 |
Clé InChI |
VQRVOOGPTVUTPL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(C1)N(C)C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



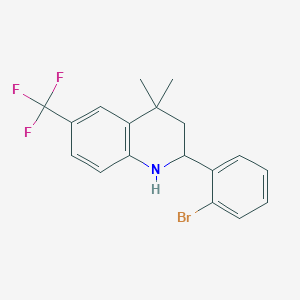
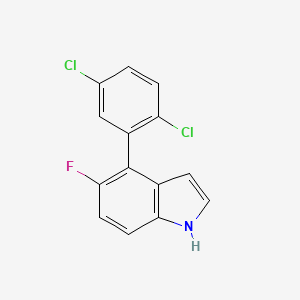
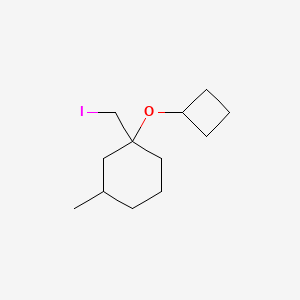
![7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13086567.png)
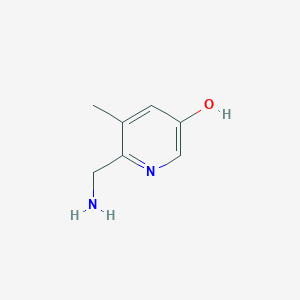
![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)

![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)





